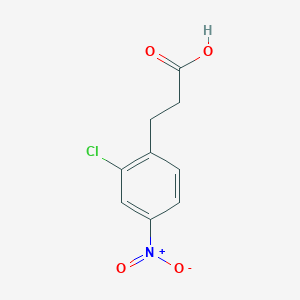
3-(2-Chloro-4-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-nitrophenyl)propanoic acid is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The InChI code for 3-(2-Chloro-4-nitrophenyl)propanoic acid is 1S/C9H8ClNO4/c10-8-5-7 (11 (14)15)3-1-6 (8)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(2-Chloro-4-nitrophenyl)propanoic acid is a powder with a melting point of 112-115 degrees Celsius . More detailed physical and chemical properties can be found in chemical databases .科学的研究の応用
Asymmetric Synthesis and Catalysis
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanone using Saccharomyces cerevisiae reductase demonstrates the potential of 3-(2-Chloro-4-nitrophenyl)propanoic acid derivatives in producing chiral intermediates for antidepressant drugs. This process highlights the enzyme's high enantioselectivity and efficiency under optimal conditions, providing a pathway for synthesizing chiral alcohols with potential applications in pharmaceuticals (Choi et al., 2010).
Renewable Building Blocks for Materials Science
Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, shows promise as a renewable building block for materials science. Its application in enhancing the reactivity of molecules towards benzoxazine ring formation demonstrates a sustainable approach to producing materials with thermal and thermo-mechanical properties suitable for a wide range of applications. This research underscores the potential of using naturally occurring phenolic compounds in developing new materials (Trejo-Machin et al., 2017).
Molecular Electronics
Investigations into the first hyperpolarizabilities of conjugated organic compounds reveal the influence of 3-phenyl-5-isoxazolone or N,N'-diethylthiobarbituric acid acceptors on the electronic properties of materials. This research provides insights into designing chromophores for improved electrooptic modulators, suggesting the utility of nitrophenyl derivatives in developing telecommunications applications (Marder et al., 1994).
Anticancer Research
A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, incorporating 2-chloro-3-(4-nitrophenyl)prop-2-enylidene, demonstrated significant antimitotic activity. This study highlights the potential of chloro-nitrophenyl derivatives in developing new anticancer agents, with specific compounds showing high levels of activity against various cancer cell lines, establishing a foundation for future chemotherapy drug development (Buzun et al., 2021).
Safety and Hazards
特性
IUPAC Name |
3-(2-chloro-4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXBIUIBRGCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

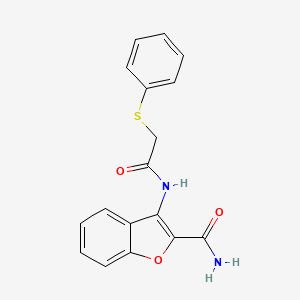

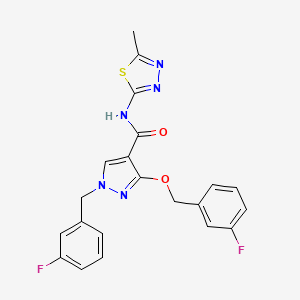
![3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2981586.png)
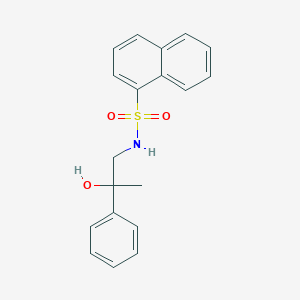
![2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2981592.png)

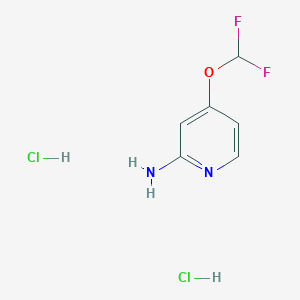
![1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2981597.png)
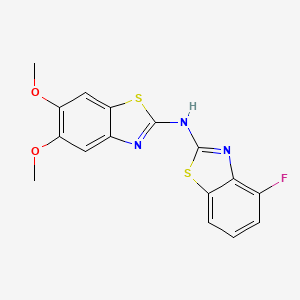
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate](/img/structure/B2981599.png)
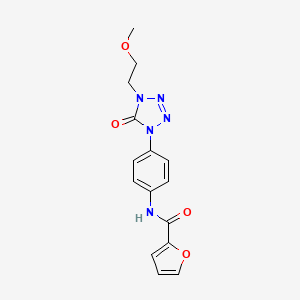
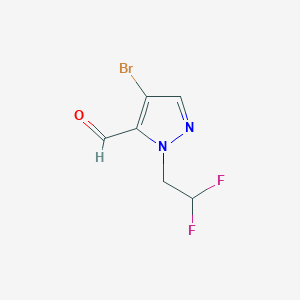
![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)